molecular formula C13H14N2O4 B1397972 Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate CAS No. 1038391-15-9

Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate

Cat. No. B1397972
CAS RN: 1038391-15-9
M. Wt: 262.26 g/mol
InChI Key: YUDYVFIMRKKHID-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their function . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important factors in their activity .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Pharmacological Properties

Imidazo[1,2-a]pyridine, a key structure in Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate, has been extensively studied for its pharmacological properties. It exhibits a range of activities including enzyme inhibition, receptor ligand activity, and anti-infectious properties (Enguehard-Gueiffier & Gueiffier, 2007).

Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds, like this compound, are recognized for their broad range of applications in medicinal chemistry. They show promise in anticancer, antimicrobial, antiviral, and other therapeutic areas, leading to the development of novel therapeutic agents (Deep et al., 2016).

Gastric Antisecretory and Cytoprotective Properties

Substituted imidazo[1,2-a]pyridines, related to this compound, have been identified as novel antiulcer agents. They possess gastric antisecretory and cytoprotective properties, potentially through H+/K+-ATPase enzyme inhibition (Kaminski et al., 1985).

Chemical Diversity and Synthesis

The regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate demonstrates the chemical versatility and potential for expanding molecular diversity (Wang et al., 2015). Additionally, the synthesis of functionalized imidazo[1,2-a]pyridine derivatives enhances their biological activity, which is significant for pharmaceutical applications (Ravi & Adimurthy, 2017).

Anticancer Potential

Imidazo[1,2-a]pyridine has shown significant anticancer activity, with various analogues used as lead molecules in clinical trials. This highlights its potential as a novel anticancer agent (Goel et al., 2016).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and target. For example, some imidazo[1,2-a]pyridine derivatives show significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-10(8-14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYVFIMRKKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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